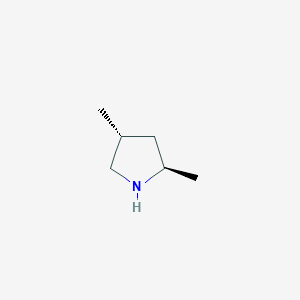
Rel-(2R,4R)-2,4-dimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,4R)-2,4-dimethylpyrrolidine: is a chiral compound with the molecular formula C6H13N It is a pyrrolidine derivative, characterized by the presence of two methyl groups at the 2nd and 4th positions of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for preparing Rel-(2R,4R)-2,4-dimethylpyrrolidine involves the asymmetric synthesis starting from chiral precursors. This method ensures the desired stereochemistry is achieved.
Catalytic Hydrogenation: Another approach involves the catalytic hydrogenation of suitable pyrrolidine derivatives under specific conditions to introduce the methyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes, ensuring high yield and purity. The use of chiral catalysts and optimized reaction conditions are crucial for maintaining the stereochemistry and efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Rel-(2R,4R)-2,4-dimethylpyrrolidine can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
科学的研究の応用
Rel-(2R,4R)-2,4-dimethylpyrrolidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Rel-(2R,4R)-2,4-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- Rel-(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
- Rel-(2R,4R)-Sacubitril
Comparison: Rel-(2R,4R)-2,4-dimethylpyrrolidine is unique due to its specific stereochemistry and the presence of two methyl groups at the 2nd and 4th positions This structural feature distinguishes it from other pyrrolidine derivatives, which may have different substituents or stereochemistry
特性
分子式 |
C6H13N |
|---|---|
分子量 |
99.17 g/mol |
IUPAC名 |
(2R,4R)-2,4-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChIキー |
DUOJVRWFIHNZTJ-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1C[C@H](NC1)C |
正規SMILES |
CC1CC(NC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B13323601.png)

![3-[(Benzyloxy)methoxy]azetidine](/img/structure/B13323607.png)
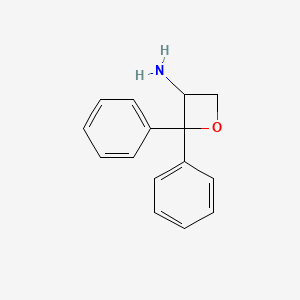
![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B13323612.png)
![Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13323616.png)
![3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13323623.png)
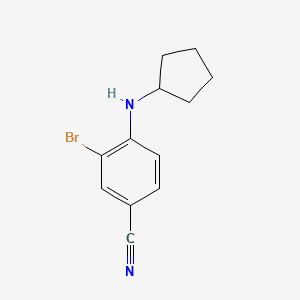
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323632.png)
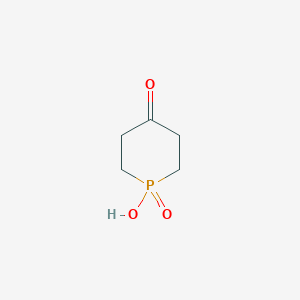
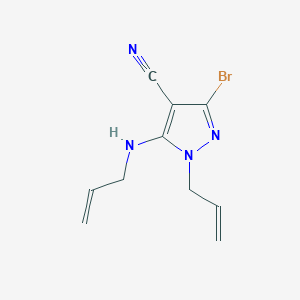
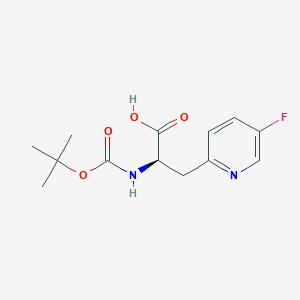

![(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13323671.png)
